2-Amino-2-cyclopropylbutanoic acid hydrochloride
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Overview
Description
2-Amino-2-cyclopropylbutanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is characterized by the presence of an amino group, a cyclopropyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylmethyl bromide with diethyl malonate to form a cyclopropyl-substituted intermediate This intermediate is then subjected to hydrolysis and decarboxylation to yield 2-cyclopropylbutanoic acid
Industrial Production Methods
Industrial production of 2-Amino-2-cyclopropylbutanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopropylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The cyclopropyl ring can be reduced under hydrogenation conditions to form a butanoic acid derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Oximes or nitro derivatives.
Reduction: Butanoic acid derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Amino-2-cyclopropylbutanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context
Properties
CAS No. |
1864016-20-5 |
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Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-amino-2-cyclopropylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(8,6(9)10)5-3-4-5;/h5H,2-4,8H2,1H3,(H,9,10);1H |
InChI Key |
JHBUPVVKERCNIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)(C(=O)O)N.Cl |
Origin of Product |
United States |
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